2-Bromo-1-chloro-5-methyl-3-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-5-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKNPAQAGGMCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 2-Bromo-1-chloro-5-methyl-3-nitrobenzene
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.orglibretexts.org For this compound, the analysis involves sequentially disconnecting the substituents based on the reverse of reliable chemical reactions.
The primary substituents on the benzene (B151609) ring are a methyl group (-CH₃), a chloro group (-Cl), a bromo group (-Br), and a nitro group (-NO₂). Their directing effects are crucial for planning the synthesis:
| Group | Electronic Effect | Directing Effect |
| -CH₃ | Activating | Ortho, Para |
| -Cl | Deactivating | Ortho, Para |
| -Br | Deactivating | Ortho, Para |
| -NO₂ | Strongly Deactivating | Meta |
A plausible retrosynthetic pathway can be proposed by considering the final substitution pattern where the chloro and methyl groups are para to each other, and the nitro group is meta to both the methyl and bromo groups.
Disconnection of the Nitro Group: The nitro group is typically introduced via electrophilic nitration. Its strong deactivating nature suggests it might be one of the last groups added to avoid hindering previous reactions like Friedel-Crafts alkylation. libretexts.org The precursor would be 3-bromo-4-chlorotoluene .
Disconnection of the Bromo Group: The bromo group can be disconnected via an electrophilic bromination reaction. This leads to the precursor 4-chlorotoluene .
Disconnection of the Chloro Group: The chloro group can be removed, leading back to toluene (B28343) .
Disconnection of the Methyl Group: Finally, the methyl group can be disconnected, leading back to the simplest starting material, benzene .
This analysis suggests a forward synthesis beginning with toluene, followed by chlorination, bromination, and finally nitration. The success of this sequence depends entirely on the regiochemical outcome of each step.
Classical Synthetic Routes to Polysubstituted Nitrobenzenes
Classical synthesis of polysubstituted nitrobenzenes relies heavily on a set of well-established electrophilic aromatic substitution (EAS) reactions. fiveable.meorganicchemistrytutor.com
Electrophilic aromatic substitution is a fundamental process where an electrophile replaces a hydrogen atom on an aromatic ring. organicchemistrytutor.commasterorganicchemistry.com
Halogenation: The introduction of chlorine or bromine onto an aromatic ring is achieved by treating the compound with the halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). libretexts.orgorganicchemistrytutor.com The catalyst polarizes the halogen molecule, creating a potent electrophile (e.g., Br⁺) that can be attacked by the electron-rich aromatic ring. organicchemistrytutor.com
Nitration: The nitro group (-NO₂) is introduced using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). minia.edu.egcerritos.edu Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. minia.edu.egcerritos.edu
The regioselectivity of these reactions is governed by the existing substituents on the ring. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct them to the meta position. fiveable.me
| Reaction | Reagents | Electrophile |
| Chlorination | Cl₂, FeCl₃ | Cl⁺ |
| Bromination | Br₂, FeBr₃ | Br⁺ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
The introduction of alkyl groups, such as the methyl group in the target molecule, is commonly accomplished through the Friedel-Crafts alkylation reaction. fiveable.me This reaction involves treating the aromatic ring with an alkyl halide (e.g., CH₃Cl) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). fiveable.meyoutube.com The catalyst helps generate a carbocation electrophile that is then attacked by the benzene ring. youtube.com
However, Friedel-Crafts alkylation has several limitations:
The reaction introduces an activating alkyl group, making the product more reactive than the starting material and leading to potential polyalkylation. fiveable.me
The reaction is prone to carbocation rearrangements, which can lead to isomeric products.
It fails on aromatic rings that are strongly deactivated, such as those bearing a nitro group. pressbooks.pubyoutube.com
Advanced Synthetic Approaches for this compound
Achieving the precise substitution pattern of the target molecule can be challenging with classical methods due to the formation of isomeric mixtures. Advanced synthetic strategies offer greater control over the reaction's regioselectivity.
Controlling the position of halogenation on a polysubstituted ring is a significant synthetic challenge. While directing group effects provide a general guide, achieving high selectivity often requires specialized techniques.
Use of Blocking Groups: A reversible reaction, such as sulfonation, can be used to temporarily block a reactive position on the ring. minia.edu.eg For instance, the para position can be blocked with a sulfonic acid group (-SO₃H), forcing subsequent halogenation to occur at an ortho position. The blocking group can then be removed by treatment with dilute acid. minia.edu.eg
Directed Ortho-Metalation (DoM): This technique involves using a directing group on the ring to guide a strong base to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be quenched with a halogen source to install a halogen atom with very high regioselectivity.
Catalyst Control: Modern methods utilize transition-metal catalysts or specific reagents to achieve high regioselectivity. For example, copper(II) halides have been shown to facilitate the para-selective halogenation of certain aromatic compounds under mild conditions. acs.org Biocatalytic approaches using enzymes like FAD-dependent halogenases also offer exceptional regioselectivity for specific substrates. nih.gov
Nitration is notoriously difficult to control, but certain strategies can influence its regiochemical outcome.
Steric Hindrance: The steric bulk of existing substituents can be exploited to direct the incoming nitro group to a less hindered position. For example, a bulky group may favor nitration at the para position over the more crowded ortho positions.
Control of Reaction Conditions: The ratio of isomers in a nitration reaction can sometimes be influenced by altering the temperature or the specific nitrating agent used.
Indirect Methods: In cases where direct nitration is unselective, an amino group can be introduced and then oxidized to a nitro group. The amino group can be installed via nitration followed by reduction, and its powerful ortho, para-directing effect can be used to guide other substituents before it is ultimately re-oxidized.
The synthesis of this compound underscores the necessity of a strategic, multi-step approach in organic chemistry, where classical reactions are often augmented by advanced techniques to achieve regiochemical control.
Stereocontrolled Functionalization: Regiochemistry
The synthesis of polysubstituted aromatic compounds like this compound is a significant challenge in organic chemistry, where the primary obstacle is achieving the correct arrangement of substituents on the benzene ring. As this molecule is not chiral, the focus of stereocontrolled functionalization shifts to regiochemistry—the precise control of substituent placement. The final 1,2,3,5-substitution pattern is a direct result of a multi-step synthetic sequence where the directing effects of the substituents play a crucial role in guiding the position of subsequent additions.
The order of electrophilic aromatic substitution reactions is paramount. The substituents present on the ring dictate the position of incoming groups. A methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. Halogens (e.g., -Cl, -Br) are deactivating yet also direct ortho and para. Conversely, the nitro group (-NO₂) is strongly deactivating and a meta-director. brainly.com
A plausible synthetic strategy must navigate these competing influences. For instance, starting with toluene (methylbenzene) is a logical first step. The methyl group will direct the first halogenation.
Plausible Synthetic Pathway:
Chlorination of Toluene: Toluene can be chlorinated using Cl₂ and a Lewis acid catalyst like FeCl₃. This reaction yields a mixture of ortho-chlorotoluene and para-chlorotoluene. The para isomer is typically the major product due to less steric hindrance.
Nitration of Chlorotoluene: The selected chlorotoluene isomer would then undergo nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). brainly.com If starting with para-chlorotoluene, the methyl group directs to its ortho positions (C2 and C6), and the chlorine directs to its ortho positions (C2 and C6). Both groups reinforce the direction of the incoming nitro group to the C2 position (relative to the methyl group), yielding 4-chloro-2-nitrotoluene (B43163).
Bromination of the Intermediate: The final step would be the bromination of the 4-chloro-2-nitrotoluene intermediate. In this molecule, the methyl group is activating (ortho, para-directing), the chloro group is deactivating (ortho, para-directing), and the nitro group is strongly deactivating (meta-directing). The powerful activating effect of the methyl group, combined with the directing effect of the chlorine, would guide the incoming bromine electrophile. The most likely position would be ortho to the methyl group and meta to the nitro group, which corresponds to the desired C6 position, yielding the final product.
The table below illustrates the importance of the reaction sequence by comparing the directing effects at a key step.
| Starting Material | Reagent | Key Directing Groups | Predicted Major Product |
| p-Chlorotoluene | HNO₃/H₂SO₄ | -CH₃ (ortho, para) -Cl (ortho, para) | 4-Chloro-2-nitrotoluene |
| 4-Chloro-2-nitrotoluene | Br₂/FeBr₃ | -CH₃ (ortho, para) -Cl (ortho, para) -NO₂ (meta) | This compound |
This interactive table demonstrates how the existing substituents on the benzene ring guide the position of the next incoming group during synthesis.
Catalytic Methodologies in the Synthesis of this compound
Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction efficiency, selectivity, and sustainability. While the classic synthesis of this compound relies on stoichiometric Lewis acid catalysts (e.g., FeCl₃, FeBr₃) for halogenation steps, more advanced catalytic methods are often employed in the synthesis of its precursors or in analogous transformations.
Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis
Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, essential for synthesizing complex aromatic precursors. ccspublishing.org.cn While not always used for the final halogenation or nitration steps, reactions like the Suzuki-Miyaura, Negishi, and Stille couplings are invaluable for building the substituted benzene framework. nih.gov
For example, a precursor to the target molecule, such as a dichlorotoluene or a bromochlorotoluene, could be synthesized using these methods. A palladium catalyst, for instance, can couple an aryl halide with an organometallic reagent. nih.gov Recent advancements have also focused on using the nitro group itself as a coupling handle in denitrative cross-coupling reactions. acs.org This allows for the direct replacement of a nitro group with other functional groups, opening up new synthetic routes.
The table below summarizes some relevant transition-metal-catalyzed reactions that could be applied to the synthesis of precursors.
| Reaction Name | Catalyst (Example) | Reactants | Bond Formed | Relevance |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Aryl Halide + Arylboronic Acid | C-C (Aryl-Aryl) | Synthesis of complex biaryl precursors. ccspublishing.org.cnnih.gov |
| Negishi Coupling | PdCl₂(dppf) | Aryl Halide + Organozinc Reagent | C-C | Useful for introducing alkyl or aryl groups. nih.gov |
| Denitrative C-O Coupling | RhCl(PPh₃)₃ | Nitroarene + Arylboronic Acid | C-O (Aryl-Aryl Ether) | Direct functionalization of a nitro-substituted ring. acs.org |
| Denitrative Suzuki Coupling | Pd(acac)₂ | Nitroarene + Phenylboronic Acid | C-C (Aryl-Aryl) | Direct replacement of a nitro group with an aryl group. ccspublishing.org.cn |
This interactive table outlines key transition-metal-catalyzed reactions that are instrumental in synthesizing complex precursors for polysubstituted aromatic compounds.
Green Chemistry Principles in Synthetic Route Design and Optimization
The synthesis of fine chemicals like this compound is increasingly being evaluated through the lens of green chemistry. The goal is to design processes that are safer, more efficient, and environmentally benign. nih.gov The 12 Principles of Green Chemistry provide a framework for this optimization. acs.org
Key principles applicable to this synthesis include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional electrophilic substitutions often generate stoichiometric byproducts (e.g., HBr, HCl), lowering the atom economy.
Catalysis : Catalytic reagents are superior to stoichiometric reagents. ebin.pub Using transition metal catalysts or recyclable Lewis acids instead of single-use ones improves the sustainability of the process.
Safer Solvents and Auxiliaries : Many halogenation and nitration reactions use hazardous solvents like chlorinated hydrocarbons or large quantities of strong acids. Green chemistry encourages the use of safer alternatives or solvent-free conditions where possible. ebin.pub
Design for Energy Efficiency : Employing microwave-assisted synthesis or mechanochemistry can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Reduce Derivatives : Protecting groups should be avoided whenever possible, as they require additional steps and generate waste. acs.orgebin.pub A well-designed regioselective synthesis route minimizes the need for such measures.
The following table compares a hypothetical "traditional" route with a "greener" alternative based on these principles.
| Green Chemistry Principle | Traditional Route | Greener Alternative |
| Catalysis | Stoichiometric FeCl₃/FeBr₃ | Recyclable solid acid catalyst. |
| Solvents | Dichloromethane, excess H₂SO₄ | Ionic liquids or solvent-free reaction. nih.gov |
| Energy Efficiency | Prolonged heating/reflux | Microwave-assisted reaction to reduce time and energy. nih.gov |
| Waste Prevention | Generation of acid waste and metal salts | Catalyst recycling; neutralization and reuse of acid streams. |
This interactive table contrasts traditional and greener approaches to chemical synthesis, highlighting key areas for environmental improvement.
Optimization of Synthetic Yields and Purity for Research Applications
For research applications, obtaining this compound in high yield and purity is critical. Commercial suppliers often list purities of 97% or higher, which is achieved through careful optimization of reaction conditions and rigorous purification. avantorsciences.combldpharm.com
Optimization of Yield: The yield of each step in the synthesis is dependent on several factors that must be carefully controlled:
Temperature: Electrophilic aromatic substitution reactions are often exothermic. Low temperatures are typically used during nitration to prevent over-nitration and the formation of byproducts.
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) ensures the reaction is stopped once the starting material is consumed, preventing degradation or side reactions.
Stoichiometry of Reagents: The molar ratios of the substrate, electrophile, and catalyst must be optimized to ensure complete conversion without using an excessive amount of expensive or hazardous reagents.
Purification for High Purity: After the synthesis is complete, the crude product is a mixture containing the desired compound, unreacted starting materials, and byproducts. Achieving research-grade purity requires one or more purification techniques:
Crystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution.
Column Chromatography: For separating mixtures of compounds with similar polarities, column chromatography is the preferred method. The crude mixture is passed through a stationary phase (like silica (B1680970) gel) with a liquid mobile phase, separating the components based on their differential adsorption.
The final purity is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic and Structural Elucidation Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-1-chloro-5-methyl-3-nitrobenzene, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments.
¹H and ¹³C NMR Spectral Analysis for Connectivity and Substituent Effects
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The strongly electron-withdrawing nitro group (-NO₂) will cause a downfield shift (to higher ppm values) for the protons ortho and para to it, while the halogen atoms (Br and Cl) also exert deshielding effects. The methyl group (-CH₃), being weakly electron-donating, will cause a slight upfield shift (to lower ppm values) for the protons in its vicinity.
In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are similarly affected by the substituents. The carbon atom attached to the nitro group is expected to be significantly deshielded. The carbons bonded to the halogens will also show downfield shifts, with the effect of bromine generally being less pronounced than that of chlorine. The methyl-substituted carbon and the methyl carbon itself will appear at characteristic upfield positions.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.8 - 8.0 | d |
| H-6 | 7.6 - 7.8 | d |
| CH₃ | 2.4 - 2.6 | s |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-Cl) | 130 - 135 |
| C-2 (C-Br) | 115 - 120 |
| C-3 (C-NO₂) | 148 - 152 |
| C-4 | 125 - 130 |
| C-5 (C-CH₃) | 138 - 142 |
| C-6 | 135 - 140 |
| CH₃ | 20 - 25 |
Note: The predicted data is based on the analysis of substituent effects in similar polysubstituted benzene derivatives. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations
To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of H-4 and H-6 would confirm their through-bond coupling, although it might be a weak long-range coupling.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons (C-4 and C-6) and the methyl carbon by correlating their signals to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C-1, C-2, C-3, and C-5). For instance, correlations from the methyl protons to C-4, C-5, and C-6 would be expected. Similarly, the aromatic proton H-4 would show correlations to C-2, C-3, C-5, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. A NOESY spectrum could show a correlation between the methyl protons and the H-4 and H-6 protons, providing further confirmation of their spatial relationship.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the carbon-halogen bonds, and the aromatic ring.
Nitro Group (NO₂) Vibrations: The most prominent features will be the strong asymmetric and symmetric stretching vibrations of the NO₂ group, typically appearing in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Carbon-Halogen Vibrations: The C-Cl stretching vibration is anticipated in the 600-800 cm⁻¹ range, while the C-Br stretch typically appears at lower frequencies, between 500 and 600 cm⁻¹.
Methyl Group (CH₃) Vibrations: The C-H stretching and bending vibrations of the methyl group will also be present in their characteristic regions.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| CH₃ Stretch | 2850 - 3000 | Medium |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| NO₂ Symmetric Stretch | 1335 - 1370 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FTIR. While polar functional groups like the nitro group give strong FTIR signals, non-polar and symmetric vibrations often result in strong Raman scattering. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the benzene ring and the carbon-halogen bonds, which may be weak in the FTIR spectrum. The symmetric stretching of the nitro group is also typically strong in the Raman spectrum.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
For this compound (C₇H₅BrClNO₂), the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with a natural abundance ratio of approximately 3:1), the molecular ion region will exhibit a characteristic isotopic pattern. The most abundant peaks would correspond to [C₇H₅⁷⁹Br³⁵ClNO₂]⁺ and [C₇H₅⁸¹Br³⁵ClNO₂]⁺, with other isotopic combinations also present.
The fragmentation of the molecular ion would likely proceed through several pathways, including:
Loss of the nitro group: A prominent fragmentation pathway would be the loss of NO₂ (46 Da), leading to a significant fragment ion.
Loss of halogen atoms: The loss of Br (79/81 Da) or Cl (35/37 Da) radicals would also be observed.
Loss of methyl group: Cleavage of the methyl group (15 Da) is another possible fragmentation.
Sequential losses: Subsequent fragmentation of the primary fragment ions can also occur, leading to a complex fragmentation pattern that can be used to piece together the structure of the molecule.
Predicted Key Mass Spectrometry Fragments for this compound
| m/z (relative to most abundant isotopes) | Identity of Fragment |
| 249/251/253 | [M]⁺ (Molecular Ion) |
| 203/205/207 | [M - NO₂]⁺ |
| 170/172 | [M - Br]⁺ |
| 214/216 | [M - Cl]⁺ |
| 234/236/238 | [M - CH₃]⁺ |
Note: The m/z values are based on the most common isotopes and the isotopic pattern will be more complex.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the calculation of its elemental formula. For this compound (C₇H₅BrClNO₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.
While experimental HRMS data for this compound is not available in the reviewed literature, a computed monoisotopic mass for the isomeric compound 5-Bromo-1-chloro-2-methyl-3-nitrobenzene is listed as 248.91922 Da. An experimental determination for the title compound would be expected to yield a value in very close agreement with this theoretical calculation, thus confirming its elemental composition.
Table 1: Theoretical Mass Data for C₇H₅BrClNO₂
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrClNO₂ |
| Theoretical Monoisotopic Mass | ~248.91922 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation patterns of a selected precursor ion. This technique provides valuable insights into the chemical structure and bonding of a molecule. A typical MS/MS experiment would involve the isolation of the molecular ion of this compound and its subsequent fragmentation through collision-induced dissociation.
No specific MS/MS fragmentation studies for this compound have been found in the public domain. A hypothetical fragmentation pathway would likely involve the loss of the nitro group (NO₂) or halogen atoms (Br, Cl), as well as cleavages associated with the methyl group. Elucidating these fragmentation mechanisms would require experimental data.
X-ray Crystallography for Absolute Structural Determination and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. It provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms. Furthermore, it allows for a detailed analysis of how molecules are packed in the crystal lattice and the nature of the intermolecular forces that govern this packing.
Single Crystal X-ray Diffraction Studies
To date, no single crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in scientific journals. Such a study would provide the absolute configuration and confirm the connectivity of the atoms, as well as offer precise measurements of bond lengths and angles.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Bond Lengths (Å) | Not Available |
Analysis of Crystal Packing and Non-Covalent Interactions
The analysis of crystal packing reveals how molecules arrange themselves in the solid state, which is governed by a variety of non-covalent interactions. In the case of this compound, one would expect interactions such as halogen bonding (involving the bromine and chlorine atoms), π-π stacking (between the benzene rings), and dipole-dipole interactions (due to the polar nitro group) to play a significant role.
A detailed analysis of these non-covalent interactions would require crystallographic data, which is currently unavailable. Studies on related halogenated and nitrated aromatic compounds often reveal complex networks of these interactions, which influence the physical properties of the material. For instance, halogen bonds are highly directional interactions that can be competitive with hydrogen bonds in determining crystal packing. The interplay between these various forces would dictate the supramolecular architecture of this compound.
Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions of 2-Bromo-1-chloro-5-methyl-3-nitrobenzene
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. total-synthesis.com However, the benzene ring of this compound is significantly influenced by the presence of three deactivating groups (nitro, bromo, chloro) and only one activating group (methyl). masterorganicchemistry.comminia.edu.eg This substitution pattern renders the ring substantially less nucleophilic than benzene, making EAS reactions challenging. minia.edu.eglibretexts.org
Regioselectivity in EAS is determined by the directing effects of the substituents already present on the ring, which influence the position of the incoming electrophile. libretexts.org The substituents on this compound have conflicting directing effects. minia.edu.egpressbooks.pub
Activating Group: The methyl (-CH₃) group is a weak activator and an ortho, para-director due to its electron-donating inductive effect. minia.edu.egpressbooks.pub
Deactivating Groups: The bromo (-Br) and chloro (-Cl) groups are weak deactivators but are also ortho, para-directors. libretexts.orgpressbooks.pub Their inductive electron withdrawal outweighs their resonance electron donation, deactivating the ring, yet the resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org
Strongly Deactivating Group: The nitro (-NO₂) group is a strong deactivator and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. minia.edu.egpressbooks.pub
For an incoming electrophile, there are two possible positions for substitution on the ring: C4 and C6. The directing influence of each substituent on these positions is summarized below.
| Substituent (Position) | Type | Directing Effect | Influence on C4 | Influence on C6 |
|---|---|---|---|---|
| -Cl (C1) | Deactivating, o,p-director | Directs to C2, C6 | - | Directs Ortho |
| -Br (C2) | Deactivating, o,p-director | Directs to C1, C3 | - | - |
| -NO₂ (C3) | Strongly Deactivating, m-director | Directs to C1, C5 | - | - |
| -CH₃ (C5) | Activating, o,p-director | Directs to C4, C6 | Directs Ortho | Directs Ortho |
The kinetics of EAS reactions on this compound are expected to be extremely slow. The presence of three deactivating substituents, particularly the potent nitro group, significantly raises the activation energy for the formation of the cationic intermediate (arenium ion). libretexts.org The rate of reaction would be orders of magnitude slower than that of benzene and even significantly slower than that of nitrobenzene (B124822) itself. minia.edu.eglibretexts.org
Thermodynamically, the stability of the arenium ion intermediate is the key factor. total-synthesis.com
Attack at C4: The positive charge in the intermediate can be delocalized across the ring. The methyl group at C5 provides some stabilization to the adjacent positive charge in one of the resonance structures.
Attack at C6: The positive charge is adjacent to the electron-donating methyl group in one resonance structure, providing stabilization. However, it is also adjacent to the electron-withdrawing chloro group, which is destabilizing.
Cross-Coupling Reactions of this compound
The structure of this compound features two distinct halogen atoms, bromine and chlorine, attached to the aromatic ring. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf >> Cl. libretexts.org Consequently, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C-2 position. The presence of the electron-withdrawing nitro group can further influence the rate of the initial oxidative addition step.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, joining an organoboron species with an organic halide. For this compound, this reaction is expected to proceed selectively at the C-Br bond. The coupling of substituted bromo-nitroaromatic compounds has been well-documented. researchgate.net Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are highly effective for such transformations, demonstrating broad functional group tolerance, including nitro groups. libretexts.org
The reaction involves the oxidative addition of the palladium(0) catalyst to the aryl bromide bond, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com
| Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos, or P(t-Bu)3 | K3PO4 or K2CO3 | Toluene (B28343), Dioxane, or THF/H2O | 80-110 °C |
Heck and Sonogashira Reaction Studies
The Heck and Sonogashira reactions provide powerful methods for the formation of carbon-carbon bonds, specifically for synthesizing substituted alkenes and alkynes, respectively.
The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org As with other cross-coupling reactions, the greater reactivity of the C-Br bond in this compound ensures that the olefination occurs selectively at this position. organic-chemistry.org The reaction is tolerant of various functional groups, and phosphine-free catalyst systems have been developed, sometimes utilizing aqueous media. nih.gov
The Sonogashira reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgyoutube.com The reaction is highly reliable for aryl bromides and can be performed under mild conditions. libretexts.org Copper-free protocols have also been established, which can be advantageous for certain substrates. ucsb.edu The selectivity for the C-Br bond over the C-Cl bond is a defining feature of this transformation on dihalogenated substrates. libretexts.org
| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |
|---|---|---|---|---|
| Heck | Pd(OAc)2 or PdCl2 | P(o-tolyl)3 or phosphine-free | Et3N or K2CO3 | DMF or Acetonitrile (B52724) |
| Sonogashira | PdCl2(PPh3)2 | CuI | Et3N or Piperidine | THF or DMF |
Buchwald-Hartwig Amination Methodologies
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. The substrate this compound is a suitable candidate for this transformation, with the reaction anticipated to occur exclusively at the more labile C-Br bond. The reaction is known for its excellent functional group tolerance, accommodating sensitive groups like nitro substituents. numberanalytics.com
The development of sophisticated catalyst systems, particularly those using bulky biarylphosphine ligands, has significantly expanded the scope and efficiency of this reaction, allowing for lower catalyst loadings and milder conditions. researchgate.netorganic-chemistry.org
| Catalyst Precursor | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd2(dba)3 or Pd(OAc)2 | BINAP, XPhos, or BrettPhos | NaOt-Bu or LiHMDS | Toluene or Dioxane | 80-110 °C |
Reduction and Oxidation Reactions of Functional Groups
The functional groups present on the aromatic ring—nitro and methyl—offer opportunities for further chemical transformations through reduction and oxidation reactions.
Selective Reduction of the Nitro Group to Amine Derivatives
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For a substrate like this compound, which contains halogen substituents, it is crucial to employ methods that selectively reduce the nitro group without causing hydrodehalogenation (loss of the halogen atoms).
Several methods are effective for this purpose. wikipedia.org Catalytic hydrogenation using catalysts such as Raney nickel or platinum-on-carbon can be controlled to achieve selective nitro reduction. rsc.org Chemical reduction methods are also widely used and often provide excellent chemoselectivity. Reagents like iron powder in acidic medium (e.g., acetic acid or ammonium (B1175870) chloride) or stannous chloride (SnCl₂) in hydrochloric acid are classic and effective choices for reducing nitroarenes in the presence of halogens. jsynthchem.comstackexchange.com
| Reagent/System | Solvent | Typical Conditions |
|---|---|---|
| Fe / NH4Cl | Ethanol / H2O | Reflux |
| SnCl2·2H2O | Ethanol or Ethyl Acetate | Room Temperature to Reflux |
| H2, Pd/C | Ethanol or Methanol | Room Temperature, 1 atm |
| Sodium Hydrosulfite (Na2S2O4) | THF / H2O | Room Temperature |
Oxidation and Further Functionalization of the Methyl Group
The methyl group on the nitrotoluene core can be oxidized to afford other functional groups, such as an aldehyde or a carboxylic acid. The presence of the electron-withdrawing nitro group generally activates the benzylic position of the methyl group, facilitating its oxidation. wikipedia.org
Various oxidizing agents can be employed depending on the desired product. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or nitric acid under forcing conditions can convert the methyl group directly to a carboxylic acid. researchgate.netreddit.com Milder or more controlled conditions may allow for the isolation of the corresponding benzaldehyde (B42025) derivative. For instance, the oxidation of nitrotoluenes has been extensively studied and can yield the nitrobenzaldehyde or nitrobenzoic acid depending on the reagents and conditions. wikipedia.org
| Desired Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Carboxylic Acid | KMnO4, NaOH, H2O | Reflux, then acidic workup |
| Carboxylic Acid | Nitric Acid | Elevated temperature |
| Aldehyde | MnO2 or controlled oxidation | Varies with substrate |
Investigation of Reaction Mechanisms and Transition State Analysis
No detailed research findings, mechanistic investigations, or transition state analyses for this compound were identified in the available scientific literature.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, offering precise insights into the arrangement of atoms and electrons within a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a stable molecular geometry.
Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the ground state properties of molecules. mdpi.com Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. researchgate.net For 2-Bromo-1-chloro-5-methyl-3-nitrobenzene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.netresearchgate.net
These studies would predict key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of bulky substituents (bromo, chloro) and an electron-withdrawing nitro group adjacent to a methyl group likely introduces steric strain, causing the nitro group to twist out of the plane of the benzene (B151609) ring. researchgate.netnih.gov DFT calculations can quantify this twist, which has significant implications for the molecule's conjugation and electronic properties. Studies on similar halosubstituted and nitrated benzenes confirm that the type, number, and position of substituents heavily influence the final geometry and electronic properties. rsc.orgresearchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: This data is illustrative, based on typical values for similar substituted benzenes, as specific experimental or computational data for this exact molecule is not available in the cited sources.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length | ~1.48 Å |
| Benzene Ring C-C-C Angle | ~120° (with distortions) |
| Nitro Group Dihedral Angle (O-N-C-C) | 25° - 45° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. researchgate.net
For this compound, ab initio calculations, particularly at the MP2 level, would provide a more accurate description of electron correlation effects compared to standard DFT functionals. researchgate.net This is crucial for correctly predicting properties influenced by subtle electronic interactions, such as van der Waals forces and dispersion. While computationally more expensive, these high-accuracy calculations serve as a benchmark for DFT results and provide a more refined understanding of the molecule's geometry and electronic energy levels. researchgate.net
Prediction of Reactivity and Reaction Pathways
Theoretical studies are not only descriptive but also predictive, offering profound insights into how a molecule will behave in a chemical reaction. By analyzing various calculated parameters, chemists can predict sites of reactivity and the energetic favorability of different reaction pathways.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comnih.gov
For this compound, an FMO analysis would reveal the spatial distribution of these key orbitals. The HOMO is expected to be distributed primarily over the benzene ring, while the LUMO would likely be concentrated on the nitro group and the carbon atoms attached to the electron-withdrawing halogen and nitro substituents. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov The introduction of various substituent groups is a common strategy to tune these frontier orbital energy levels. rsc.org
Table 2: Illustrative FMO Properties for Reactivity Analysis Note: Values are conceptual and serve to illustrate the type of data obtained from FMO analysis.
| Parameter | Significance | Predicted Location/Value |
|---|---|---|
| HOMO Energy | Electron-donating ability | -7.5 to -8.5 eV |
| LUMO Energy | Electron-accepting ability | -2.0 to -3.0 eV |
| HOMO-LUMO Gap | Chemical reactivity/stability | 4.5 to 6.5 eV |
| HOMO Distribution | Site of electrophilic attack | Primarily on the aromatic ring |
| LUMO Distribution | Site of nucleophilic attack | Concentrated on the nitro group and adjacent carbons |
Computational chemistry allows for the detailed mapping of a reaction's progress from reactants to products via a transition state. The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, and its calculation is crucial for predicting reaction rates. ijrti.orgsydney.edu.au
For this compound, theoretical calculations can determine the activation energies for various potential reactions, such as nucleophilic aromatic substitution. rsc.org By modeling the reaction pathway, researchers can identify the structure of the transition state and calculate its energy relative to the reactants. rsc.org This information helps to predict which positions on the aromatic ring are most susceptible to substitution and under what conditions a reaction is likely to proceed. For instance, calculations on the addition of nucleophiles to substituted nitrobenzenes have shown a good correlation between calculated activation energies and experimental reaction rates. rsc.orgresearchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. mdpi.comresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. nih.gov Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.netimist.ma
An MEP analysis of this compound would clearly illustrate the molecule's reactive sites. The region around the oxygen atoms of the nitro group would be intensely red, indicating a high concentration of negative charge and the most likely site for interaction with electrophiles or protons. imist.ma Conversely, the areas around the hydrogen atoms of the benzene ring and potentially the carbon atom attached to the nitro group would show positive potential (blue), highlighting them as sites for nucleophilic attack. researchgate.net MEP analysis provides a robust, visual prediction of how the molecule will interact with other reagents. rsc.org
Spectroscopic Property Simulations and Validation with Experimental Data
Theoretical simulations are instrumental in interpreting and predicting the spectroscopic properties of molecules. By employing quantum chemical methods, it is possible to calculate spectra that can be compared with experimental data for validation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are highly sensitive to the chosen computational method (functional) and basis set. By comparing the calculated shifts with experimentally recorded values, researchers can validate the computed structure and gain a more detailed understanding of the electronic environment of each atom. Discrepancies between predicted and experimental values can point to specific electronic or steric effects not fully captured by the theoretical model.
Below is a representative table illustrating the kind of data generated in such a study, comparing hypothetical experimental values with values predicted by a DFT calculation.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|---|
| C1-Cl | 134.5 | 134.1 | - | - |
| C2-Br | 122.0 | 121.7 | - | - |
| C3-NO₂ | 150.2 | 149.8 | - | - |
| C4-H | 128.9 | 128.5 | 8.15 | 8.12 |
| C5-CH₃ | 141.8 | 141.4 | - | - |
| C6-H | 126.3 | 125.9 | 7.98 | 7.95 |
| -CH₃ | 20.7 | 20.4 | 2.55 | 2.51 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Theoretical frequency calculations are essential for assigning the observed vibrational bands to specific motions of the atoms. researchgate.netresearchgate.net These calculations are typically performed using DFT methods, which first involve finding the optimized geometry of the molecule at its energy minimum. researchgate.netresearchgate.net Subsequently, the harmonic vibrational frequencies are computed.
The following table presents a selection of key vibrational modes for this compound, showing a typical comparison between scaled theoretical frequencies and hypothetical experimental values.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Stretch | 3105 | 3102 | 3104 |
| CH₃ Asymmetric Stretch | 2985 | 2983 | 2985 |
| CH₃ Symmetric Stretch | 2940 | 2938 | 2941 |
| NO₂ Asymmetric Stretch | 1545 | 1542 | 1543 |
| NO₂ Symmetric Stretch | 1350 | 1348 | 1351 |
| Aromatic C-C Stretch | 1605 | 1603 | 1606 |
| C-Cl Stretch | 750 | 748 | 751 |
| C-Br Stretch | 640 | 638 | 642 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of molecules in a larger system over time. nih.gov For this compound, MD simulations can provide insights into the rotational dynamics of the nitro (-NO₂) and methyl (-CH₃) groups.
A key aspect to study would be the torsional angle between the nitro group and the benzene ring, which is influenced by steric hindrance from the adjacent bromo and methyl substituents. hw.ac.uk MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. hw.ac.uk
Furthermore, by simulating a system containing many molecules of the compound, MD can be used to study intermolecular interactions in the liquid or solid state. These simulations can predict bulk properties like density and can reveal how molecules pack together, identifying key interactions such as halogen bonding or π-π stacking that govern the material's structure and properties.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For a class of compounds like substituted nitrobenzenes, a QSRR study could be developed to predict a specific reactivity parameter, such as the rate of a reaction or the energy barrier for thermal decomposition. acs.org
In a QSRR study involving this compound, this molecule would be one data point in a larger set of related nitroaromatic compounds. For each molecule, a set of numerical descriptors would be calculated, representing its steric, electronic, and topological properties. These descriptors can include:
Electronic Descriptors: Hammett constants, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific substituent steric parameters.
Topological Descriptors: Connectivity indices that describe the branching of the molecular structure.
These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression) to predict the dependent variable (reactivity). Such models can be valuable for predicting the reactivity of new, unsynthesized compounds and for understanding which molecular features are most influential for a particular chemical transformation. acs.org
Applications As a Synthetic Intermediate and Reagent in Organic Chemistry
Precursor in the Synthesis of Complex Organic Frameworks
While specific examples detailing the use of 2-bromo-1-chloro-5-methyl-3-nitrobenzene in the synthesis of complex organic frameworks are not extensively documented in publicly available research, its structural motifs are characteristic of precursors used in this field. Halogenated nitroaromatics are frequently employed in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and construct larger, multi-dimensional structures. The presence of both bromo and chloro substituents offers the potential for sequential and site-selective cross-coupling reactions, a key strategy in the programmed assembly of intricate organic frameworks. The nitro group can be further functionalized, for instance, by reduction to an amine, which can then participate in the formation of imine or amide linkages, common connections in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
Building Block for Heterocyclic Compound Synthesis
The reactivity of this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amino group, which is a key precursor for the formation of nitrogen-containing heterocycles. For example, the resulting aniline (B41778) derivative can undergo condensation reactions with dicarbonyl compounds to form quinolines or with other appropriate reagents to construct benzodiazepines, phenazines, or other fused heterocyclic systems. Furthermore, the halogen substituents can be displaced by nucleophiles, such as those containing sulfur or oxygen, to facilitate the synthesis of sulfur- and oxygen-containing heterocycles, respectively. The strategic positioning of the functional groups on the benzene (B151609) ring can influence the regioselectivity of these cyclization reactions, allowing for the targeted synthesis of specific isomers.
Role in the Development of Novel Organic Methodologies and Catalysis
Polysubstituted benzenes like this compound are often utilized as model substrates in the development of new synthetic methodologies and catalytic systems. The distinct electronic and steric environment of the molecule can be used to test the scope and limitations of new cross-coupling catalysts, for example, in palladium- or copper-catalyzed reactions. The differential reactivity of the bromo and chloro groups can be exploited to probe the selectivity of catalysts for C-Br versus C-Cl bond activation. Moreover, the nitro group can influence the reactivity of the aromatic ring towards certain transformations, providing a platform to study the effect of electron-withdrawing groups on reaction outcomes. Research in this area contributes to the broader field of organic synthesis by expanding the toolbox of reactions available to chemists.
Development of Functionalized Aromatic Scaffolds
This compound is an ideal starting point for the development of highly functionalized aromatic scaffolds. The existing substituents can be chemically modified in a variety of ways to introduce new functional groups and build molecular complexity. For example, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other nitrogen-containing functionalities. The halogen atoms can be replaced through nucleophilic aromatic substitution or used in cross-coupling reactions to introduce new carbon, nitrogen, or oxygen-based substituents. This step-wise functionalization allows for the precise construction of tailored aromatic molecules with specific properties for applications in medicinal chemistry, materials science, and agrochemicals.
Advanced Analytical and Chromatographic Methodologies for Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile and thermally sensitive compounds like 2-Bromo-1-chloro-5-methyl-3-nitrobenzene. It is extensively used for determining the purity of the compound and for real-time monitoring of its synthesis, allowing for the optimization of reaction conditions. dtic.miled.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation of halogenated nitroaromatic compounds. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For compounds like this compound, C18 columns are frequently utilized. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com
The nitration of aromatic compounds, a key step in the synthesis of many nitroaromatics, can be effectively monitored using HPLC. researchgate.net For instance, the progress of the nitration of p-chloro- and p-bromo-toluene has been quantitatively studied, demonstrating the utility of HPLC in tracking the formation of nitrated products. rsc.org While specific HPLC methods for this compound are not extensively documented in publicly available literature, a method for the closely related compound 1-Bromo-2-chloro-4-nitrobenzene provides a relevant example of typical analytical conditions. sielc.com
Table 1: Representative RP-HPLC Method for a Halogenated Nitrobenzene (B124822)
| Parameter | Condition |
| Compound | 1-Bromo-2-chloro-4-nitrobenzene |
| Column | Newcrom R1 (a reverse-phase column) |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV-Vis |
| Application | Purity assessment and impurity isolation |
This table is based on a method for a structurally similar compound and serves as a representative example. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis and Mechanistic Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying the various products and byproducts in the synthesis of this compound, including positional isomers which can be challenging to differentiate by other means. msu.edunih.govresearchgate.net
In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that acts as a molecular fingerprint.
The analysis of nitrotoluene isomers and their derivatives is a common application of GC-MS. researchgate.net For instance, a GC-MS method was developed for the determination of potential genotoxic impurities, including various brominated and chlorinated nitrobenzoate derivatives, which are structurally related to the target compound. amazonaws.com Such methods are crucial for ensuring the quality and safety of chemical products. Mechanistic studies of nitration reactions also benefit from GC-MS analysis, as it can identify transient intermediates and minor byproducts, offering insights into the reaction pathways. researchgate.net
Table 2: Typical GC-MS Parameters for Analysis of Nitroaromatic Compounds
| Parameter | Condition |
| Column | Capillary GC column (e.g., SPB-1, fused silica) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Detection Mode | Selective Ion Monitoring (SIM) or Full Scan |
| Application | Identification and quantification of isomers and impurities |
This table represents typical conditions for the analysis of related nitroaromatic compounds. amazonaws.com
Capillary Electrophoresis (CE) in Reaction Mixture Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. creative-proteomics.com CE, particularly Capillary Zone Electrophoresis (CZE), is well-suited for the analysis of charged or polar compounds and can be a valuable tool for analyzing the complex mixtures generated during the synthesis of this compound.
The separation in CZE is based on the differences in the charge-to-size ratio of the analytes. creative-proteomics.com For nitroaromatic compounds, which are often polar, CE can provide excellent separation of isomers and other closely related substances. nih.gov For instance, various nitrophenols, which can be byproducts in nitration reactions, have been successfully separated by CZE. nih.goviaea.org The use of additives in the background electrolyte, such as cyclodextrins or polymers, can further enhance the selectivity of the separation. iaea.org Amperometric detection can be coupled with CE to achieve high sensitivity for electroactive analytes like nitroaromatic compounds. nih.gov
Electrochemical Methods for Detection and Characterization in Research Settings
Electrochemical methods offer a sensitive and often cost-effective approach for the detection and characterization of electroactive compounds like this compound. The presence of the nitro group, which is readily reducible, makes this class of compounds particularly amenable to electrochemical analysis. acs.orgrsc.orgxmu.edu.cn
Cyclic Voltammetry (CV) is a commonly used technique to study the redox behavior of such compounds. By scanning the potential of an electrode and measuring the resulting current, information about the reduction and oxidation potentials of the analyte can be obtained. The reduction of nitrobenzene and its derivatives at various electrode surfaces has been extensively studied. nih.gov The electrochemical reduction of halogenated organic compounds is also a well-established field of study. tandfonline.com
For quantitative analysis, techniques like Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are often employed due to their higher sensitivity and better resolution compared to CV. nih.gov These methods can be used to develop sensors for the detection of nitroaromatic compounds in various matrices. rsc.org The choice of electrode material can significantly influence the sensitivity and selectivity of the measurement. nih.gov
Table 3: Electrochemical Behavior of Nitroaromatic Compounds
| Technique | Information Obtained | Application |
| Cyclic Voltammetry (CV) | Redox potentials, reaction mechanism insights | Characterization of electrochemical properties |
| Differential Pulse Voltammetry (DPV) | Quantitative determination | Trace analysis, sensor development |
| Square-Wave Voltammetry (SWV) | Quantitative determination | Trace analysis, sensor development |
This table provides a general overview of the application of electrochemical techniques to nitroaromatic compounds.
Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Structural Elucidation
For the unambiguous structural elucidation of novel compounds, impurities, or degradation products, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are invaluable.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the unparalleled structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. wisdomlib.orgspectroscopyonline.commdpi.comiosrphr.org This technique allows for the direct acquisition of NMR spectra of individual components in a mixture as they elute from the HPLC column. This is particularly useful for distinguishing between isomers, which may have identical mass spectra but different NMR spectra. LC-NMR can be operated in on-flow, stopped-flow, or loop-collection modes to accommodate the sensitivity limitations of NMR. mdpi.com The integration of Mass Spectrometry (MS) into an LC-NMR system (LC-MS-NMR) provides complementary information on the molecular weight and elemental composition of the analytes. nih.gov
Gas Chromatography-Infrared Spectroscopy (GC-IR) , often using a Fourier Transform Infrared (FTIR) spectrometer, couples the separation capabilities of GC with the functional group information provided by IR spectroscopy. osti.govijprajournal.com As components elute from the GC column, they pass through a light pipe where their IR spectrum is recorded. This technique is particularly useful for identifying compounds with distinct functional groups and for differentiating between isomers that may have similar mass spectra but different IR spectra. osti.gov For example, the position of substituents on an aromatic ring can influence the C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum, aiding in isomer identification. The analysis of volatile products from reactions involving nitrobenzene has been successfully carried out using GC-FTIR, demonstrating its utility in identifying a wide range of compounds. osti.gov
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Eco-Friendly Synthetic Routes
The chemical industry's increasing focus on green chemistry is driving the development of environmentally benign synthetic methodologies. chemistryjournals.netiwu.edu For 2-bromo-1-chloro-5-methyl-3-nitrobenzene, this involves moving away from traditional methods that often use harsh reagents and volatile organic solvents. Future research will likely focus on catalytic processes that improve atom economy and reduce waste. chemistryjournals.net The exploration of alternative solvents, such as ionic liquids or water, and the use of energy-efficient techniques like microwave-assisted synthesis are promising areas of investigation. chemistryjournals.netnih.gov Furthermore, developing biocatalytic routes could offer a highly selective and environmentally friendly alternative to conventional synthesis. chemistryjournals.net
Potential Green Synthetic Strategies:
| Strategy | Description | Potential Benefits |
| Alternative Solvents | Utilizing water, ionic liquids, or supercritical fluids in place of traditional volatile organic compounds. chemistryjournals.net | Reduced toxicity, lower environmental pollution, and potential for unique reactivity. chemistryjournals.net |
| Biocatalysis | Employing enzymes or whole-cell systems to catalyze specific reaction steps. | High selectivity, mild reaction conditions, and use of renewable resources. chemistryjournals.net |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Reduced reaction times, lower energy consumption, and often improved yields. chemistryjournals.net |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Enhanced safety, better process control, and easier scalability. |
Exploration of Novel Catalytic Transformations Involving the Compound
The presence of multiple reactive sites—a bromo, a chloro, and a nitro group—on the benzene (B151609) ring makes this compound an ideal candidate for exploring novel catalytic transformations. A significant challenge and area of future research is the development of catalysts that can selectively functionalize one halogen over the other in cross-coupling reactions. nih.gov This would allow for the sequential and controlled introduction of different substituents, paving the way for the synthesis of complex, highly functionalized molecules.
Additionally, the selective hydrogenation of the nitro group in the presence of the halogen atoms is a critical transformation. academax.comnih.gov Developing catalysts, potentially based on platinum or ruthenium, that can achieve this with high chemoselectivity is an active area of research. nih.govresearchgate.net Such advancements would provide efficient access to substituted anilines, which are valuable intermediates in various industries. academax.com
Investigation into Photochemical and Mechanochemical Reactions
Moving beyond traditional thermal reactions, the fields of photochemistry and mechanochemistry offer new avenues for the transformation of this compound. Photochemical reactions, initiated by light, could lead to unique bond-forming or bond-breaking processes that are not accessible through conventional heating. The study of the excited-state dynamics of nitroaromatic compounds is an area of growing interest and could reveal novel reaction pathways. lanl.govpnas.org
Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a solvent-free and often more sustainable alternative to solution-based synthesis. mdpi.comnih.govbeilstein-journals.org Ball milling, a common mechanochemical technique, has been shown to be effective for various organic transformations, including the reduction of nitro groups and halogenation reactions. mdpi.comnih.govbeilstein-journals.orgnih.gov Exploring the mechanochemical reactivity of this compound could lead to the discovery of new, efficient, and environmentally friendly synthetic methods. beilstein-journals.org
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool in modern chemistry. osti.govuiowa.edu For this compound, computational studies can provide deep insights into its electronic structure, reactivity, and potential for forming novel materials. osti.govuiowa.edu
DFT calculations can be used to:
Predict the regioselectivity of various reactions, guiding the design of experiments.
Elucidate reaction mechanisms, helping to optimize reaction conditions.
Model the properties of polymers or metal-organic frameworks (MOFs) incorporating this compound as a building block. mdpi.com
Screen for potential applications, such as in electronic materials or as an anolyte in redox flow batteries. osti.govuiowa.edu
By predicting the outcomes of reactions and the properties of new materials, computational chemistry can significantly accelerate the research and development process. osti.govuiowa.edu
Design of New Functional Materials Utilizing the this compound Scaffold as a Core Building Block
The rigid, functionalized aromatic structure of this compound makes it an excellent candidate as a supermolecular building block for the construction of new functional materials. researchgate.net Its multiple connection points allow for its incorporation into larger, well-defined architectures such as coordination polymers and metal-organic frameworks (MOFs). nih.govunito.it
The properties of these materials can be tuned by carefully selecting the metal ions and the way the organic linkers are connected. unito.it This "materials by design" approach could lead to the development of:
Porous Materials: MOFs with high surface areas for applications in gas storage and separation. nih.gov
Catalytic Materials: Frameworks where the metal nodes or the organic linkers act as catalytic sites.
Sensing Materials: Materials that exhibit a change in properties, such as color or fluorescence, upon interaction with specific analytes.
The versatility of the this compound scaffold offers a rich platform for creating advanced materials with tailored properties for a wide range of innovative applications. unito.it
Q & A
Q. What are the recommended synthetic pathways for preparing 2-bromo-1-chloro-5-methyl-3-nitrobenzene with high purity (>98%)?
- Methodological Answer : A multistep approach is typically employed. Begin with halogenation of a methyl-substituted benzene precursor (e.g., via electrophilic substitution using bromine or chlorine sources under controlled temperatures). Subsequent nitration should be performed at low temperatures (0–5°C) to direct nitro group placement, leveraging steric and electronic effects. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical to achieve >98% purity. Monitor reaction progress using TLC or HPLC to avoid over-nitration or side products .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- NMR : Use -NMR to confirm aromatic proton splitting patterns (e.g., meta-substituted nitro groups cause distinct deshielding). -NMR helps identify quaternary carbons adjacent to halogens.
- IR : Look for nitro group stretches (1520–1350 cm) and C-Br/C-Cl vibrations (600–500 cm).
- MS : High-resolution ESI-MS or EI-MS should show molecular ion clusters consistent with isotopic patterns of Br/Cl (e.g., at m/z 264.91 for CHBrClNO) .
Q. What solvent systems are compatible with this compound during purification?
- Methodological Answer : Polar aprotic solvents (e.g., DCM, THF) dissolve the compound effectively. Avoid protic solvents (e.g., methanol) due to potential nitro group reactivity. For recrystallization, use ethanol/water (4:1 v/v) at 60°C, cooling gradually to 0°C for needle-like crystals .
Advanced Research Questions
Q. How can regioselectivity challenges in the nitration of bromo-chloro-methylbenzene precursors be addressed?
- Methodological Answer : Use DFT calculations to predict electrophilic attack sites based on substituent effects. Experimentally, employ mixed acids (HSO/HNO) at –10°C to favor para-nitration relative to the methyl group. Monitor regioselectivity via -NMR integration of aromatic protons. Contradictions between computational predictions and experimental outcomes may arise due to solvent polarity or kinetic vs. thermodynamic control .
Q. What strategies resolve conflicting data in thermal stability studies of this compound?
- Methodological Answer : Conflicting DSC/TGA results (e.g., decomposition onset at 150°C vs. 180°C) may stem from sample purity or heating rates. Standardize protocols:
- Use >98% purity (HPLC-validated).
- Apply heating rates ≤5°C/min under inert gas.
- Cross-validate with isothermal stability assays (e.g., 24-hour exposure at 100°C, monitoring via FTIR for nitro group degradation) .
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
- Methodological Answer : Perform DFT studies (e.g., Gaussian 16) to evaluate transition states for Suzuki-Miyaura couplings. Focus on halogen (Br vs. Cl) leaving-group tendencies. Validate predictions experimentally using Pd(PPh) catalyst, KCO base, and arylboronic acids in toluene/water (80°C). GC-MS analysis identifies dominant coupling products (e.g., biaryl vs. dehalogenated byproducts) .
Q. What analytical methods distinguish degradation products of this compound under UV exposure?
- Methodological Answer :
- LC-MS/MS : Detect nitro-to-nitroso reduction products via mass shifts (–16 Da).
- EPR Spectroscopy : Identify radical intermediates (e.g., nitrobenzene radicals).
- XRD : Compare crystal structure changes pre/post UV treatment to confirm bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
